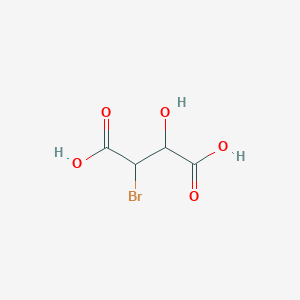
2-Bromo-3-hydroxybutanedioic acid
描述
2-Bromo-3-hydroxybutanedioic acid is a halogenated derivative of succinic acid (butanedioic acid), featuring a bromine atom at the C2 position and a hydroxyl group at C3. Its molecular formula is C₄H₅BrO₆, with two carboxylic acid groups (–COOH) at C1 and C4, making it a dicarboxylic acid.
Halogenated dicarboxylic acids are notable for their role in asymmetric synthesis and as chiral building blocks.
属性
CAS 编号 |
19071-26-2 |
|---|---|
分子式 |
C4H5BrO5 |
分子量 |
212.98 g/mol |
IUPAC 名称 |
2-bromo-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H5BrO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) |
InChI 键 |
NBLBTAVCTSCGBU-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)Br)(C(=O)O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxybutanedioic acid typically involves the bromination of malic acid. One common method is the reaction of malic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of brominating agents and solvents can be tailored to minimize environmental impact and improve safety.
化学反应分析
Types of Reactions: 2-Bromo-3-hydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutanedioic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 2-Oxo-3-hydroxybutanedioic acid.
Reduction: 3-Hydroxybutanedioic acid.
Substitution: 3-Hydroxybutanedioic acid.
科学研究应用
2-Bromo-3-hydroxybutanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Bromo-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-3-hydroxybutanedioic acid with key analogs:
Key Observations:
Functional Group Diversity: The diacid nature of this compound distinguishes it from monocarboxylic analogs like 2-bromo-3-methylbutyric acid. The hydroxyl group at C3 enhances hydrogen-bonding capacity, influencing solubility and solid-state packing (e.g., crystal structures in brominated acids often show layered arrangements due to H-bonding ). Ester (e.g., ethyl 2-bromo-3,3-dimethylbutanoate) and amide derivatives exhibit reduced acidity and altered reactivity, favoring applications in lipophilic media or drug design .
Substituent Effects :
- Bromine Position : In 2-bromo-3-methylbutyric acid, bromine at C2 and methyl at C3 create steric hindrance, affecting nucleophilic substitution rates compared to hydroxyl-bearing analogs .
- Chain Length : (S)-2-Bromoglutaric acid (5-carbon diacid) has a longer backbone, altering solubility and metal-chelating behavior relative to the 4-carbon target compound .
Physicochemical Properties (Inferred from Structural Analogs)
- Acidity: Dicarboxylic acids (pKa₁ ~2–3, pKa₂ ~4–5) are more acidic than monocarboxylic analogs (pKa ~2.5–3). Bromine’s electron-withdrawing effect further lowers pKa .
- Melting Points : Hydroxyl groups elevate melting points (e.g., succinic acid: 185°C vs. brominated esters: <50°C) due to H-bonding .
- Solubility : Polar groups (e.g., –OH, –COOH) enhance water solubility, whereas esters and amides favor organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


